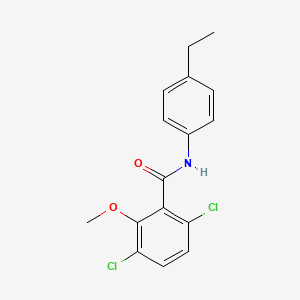

3,6-dichloro-N-(4-ethylphenyl)-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves complex reactions, where specific chloro and methoxy substituted benzamides are prepared through acylation reactions, utilizing various reagents and catalysts to achieve the desired molecular structure. For instance, acylation reactions of aminophenols with methoxybenzoylchloride in THF have been characterized, providing insights into the synthetic routes for benzamide derivatives (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure and geometry of similar compounds are often determined through single crystal X-ray diffraction and DFT calculations. These methods allow for the evaluation of intermolecular interactions, bond lengths, angles, and dihedral angles, offering a comprehensive understanding of the compound's structure. For example, studies have shown how crystal packing and dimerization influence the molecular geometry of benzamide derivatives (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving benzamide compounds can lead to various derivatives with potential biological activities. Structural modifications, such as the alteration of the amide bond or the alkyl chain length, can significantly affect the compound's binding affinities and pharmacological properties (Perrone et al., 2000).

Physical Properties Analysis

The physical properties, including molar refraction, polarizability, and effects of drug concentration, have been studied in benzamide derivatives. These studies highlight the significance of polarizability effects, which are crucial for understanding the compound's interaction with its environment (Sawale et al., 2016).

Chemical Properties Analysis

Investigations into the chemical properties of benzamide derivatives have elucidated various aspects, including their synthesis routes, reactions to form novel compounds, and potential pharmacological activities. For instance, the synthesis of novel pyrazole derivatives from chloro-methoxybenzamides has demonstrated the versatility of these compounds in generating biologically active molecules (Abdulla et al., 2013).

Scientific Research Applications

Molecular Structure and Interaction Modeling

- The molecular structure and intermolecular interactions of similar compounds have been studied through methods such as single crystal X-ray diffraction and DFT calculations. These studies assess the effects of dimerization and crystal packing on molecular geometry, emphasizing the minor influence on bond lengths and angles but significant effects on dihedral angles and rotational conformations of aromatic rings (Karabulut et al., 2014).

Physical Properties and Analytical Methods

- Research on the physical properties such as molar refraction and polarizability of antiemetic drugs closely related to 3,6-dichloro-N-(4-ethylphenyl)-2-methoxybenzamide has been conducted, showing significant polarizability effects with increased drug concentration (Sawale et al., 2016).

Synthesis and Gastroprokinetic Activity

- The synthesis and structure-activity relationships of benzamides with potential gastroprokinetic activity have been explored, revealing the importance of specific structural features for potent gastric emptying activity. These studies indicate the critical role of molecular configurations and substitutions in defining the biological activities of these compounds (Morie et al., 1995).

Antidopaminergic Properties and Receptor Models

- Comparative studies on the solid state conformations and antidopaminergic effects of remoxipride hydrochloride and related benzamides have been conducted in relation to dopamine receptor models, suggesting the influence of molecular conformation on receptor blocking activity (Högberg et al., 1986).

Chemical Synthesis and Polymer Chemistry

- Novel aromatic polyimides have been synthesized and characterized, demonstrating the diverse applications of related benzamide compounds in materials science. These polymers exhibit high thermal stability and are soluble in common organic solvents, highlighting the versatility of benzamide derivatives in polymer chemistry (Butt et al., 2005).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3,6-dichloro-N-(4-ethylphenyl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO2/c1-3-10-4-6-11(7-5-10)19-16(20)14-12(17)8-9-13(18)15(14)21-2/h4-9H,3H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHQXQZMVMYITF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2OC)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-pyridinylmethyl)benzamide](/img/structure/B5549598.png)

![N-[3-(1-azepanyl)propyl]-2-(hydroxyimino)acetamide](/img/structure/B5549604.png)

![1-(2-chlorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethanol](/img/structure/B5549613.png)

![2-cyclopropyl-N-(4-fluorobenzyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5549614.png)

![N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5549617.png)

![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5549624.png)

![methyl 3-{[(2-ethoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549627.png)

![1-ethyl-3-isobutyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5549641.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]chromane-3-carboxamide](/img/structure/B5549656.png)

![2-[(2-furylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5549661.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5549668.png)

![(3R*,4S*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5549680.png)